![molecular formula C28H30N6O3 B2691115 2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-62-7](/img/structure/B2691115.png)
2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H30N6O3 and its molecular weight is 498.587. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
This compound is relevant in the synthesis of novel heterocyclic compounds. For instance, in a study focusing on thioxopyrimidine in heterocyclic synthesis, similar structures were obtained through intramolecular cyclization processes involving amines and enaminone compounds. These processes are significant in the development of new heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Ho & Suen, 2013).
Dopamine Receptor Interaction
A study on G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure highlighted the role of such structures in interacting with dopamine receptors. These compounds, including ones similar to the mentioned chemical, show promise as dopamine receptor partial agonists. This discovery is crucial for developing new therapeutics in neuropsychiatric disorders (Möller et al., 2017).
Pyridone Analogues
The synthesis of pyridone analogues from mimosine and mimosinamine, involving similar chemical structures, has been studied. These analogues have potential applications in various areas of chemistry and drug development (Richards & Hofmann, 1978).
Molecular Structure Investigations
Studies involving s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, similar to the compound , have been conducted. These studies focus on molecular structure investigations, which are essential in understanding compound properties and potential applications (Shawish et al., 2021).
Aurora Kinase Inhibition
The compound's structure is relevant to the field of Aurora kinase inhibitors. These inhibitors are significant in cancer treatment, highlighting the potential application of similar compounds in therapeutic developments (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which may incorporate similar structures, suggests applications in central nervous system agents (Bauer et al., 1976).
Tautomerism of Aza Heterocycles
Research on the tautomerism of aza heterocycles involving similar compounds has implications for understanding chemical equilibrium and stability, essential for drug development and chemical synthesis (Gubaidullin et al., 2014).
properties
IUPAC Name |
5-(oxolan-2-ylmethyl)-2-phenyl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c35-27(33-14-12-31(13-15-33)17-21-7-4-5-11-29-21)24-19-32(18-23-10-6-16-37-23)20-25-26(24)30-34(28(25)36)22-8-2-1-3-9-22/h1-5,7-9,11,19-20,23H,6,10,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNVKIYUXYIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)N5CCN(CC5)CC6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.